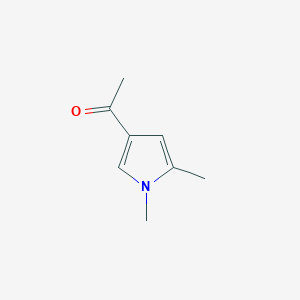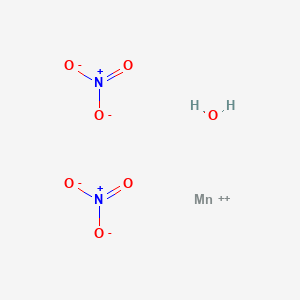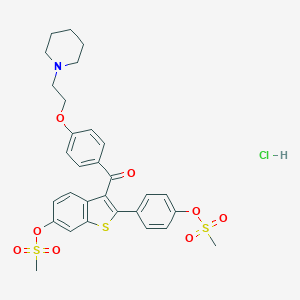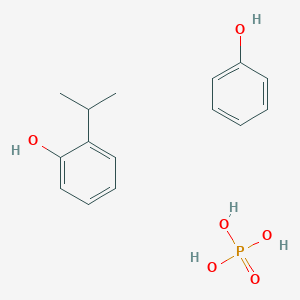
Naphthylin
説明
Naphthylin is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a yellowish solid that is insoluble in water and soluble in organic solvents. This compound is used in various scientific research applications due to its unique properties and ability to interact with biological systems.
科学的研究の応用
Biodegradation and Environmental Impact
Naphthylin, particularly in the form of naphtha compounds, plays a significant role in environmental studies. For instance, research has shown that naphtha components are biodegraded under methanogenic conditions in oil sands tailings, impacting methane production and influencing extraction processes and management strategies for mature fine tailings (MFT) in oil sands (Siddique et al., 2007).
Industrial Applications and Energy Efficiency
This compound is also significant in the industrial sector. A study by Ren, Patel, and Blok (2006) reviews the energy efficiency of conventional steam cracking and innovative olefin technologies. It highlights the considerable energy consumption of naphtha steam crackers, suggesting potential energy savings with advanced technologies (Ren et al., 2006).
Medical Imaging and Alzheimer's Disease
In medical research, this compound derivatives have been used in imaging studies related to Alzheimer's disease. A study using a hydrophobic radiofluorinated derivative of this compound showed potential in detecting neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).
Polymerization and Chemical Synthesis
This compound's role in polymerization processes is highlighted by research on the polymerization of ethylene using nickel(II) catalysts. This study explores the influence of diimine ligand structure on polymer properties, demonstrating this compound's relevance in the synthesis of polymers (Gates et al., 2000).
Alternative Energy Processes
In the context of alternative energy, naphtha's role in redox oxy-cracking schemes has been investigated. This process, involving naphtha, promises reductions in energy consumption and CO2 emissions, underscoring this compound's potential in more efficient and environmentally friendly energy production (Haribal et al., 2018).
Molecular Simulation and Cracking Processes
The simulation of naphtha cracking, crucial for optimizing its industrial use, has been a subject of research. This includes the development of models to improve the efficiency of naphtha as a feedstock for ethylene production, indicating the compound's importance in chemical engineering (Wang Guoqing, 2010).
Naphthalene Diimides in Various Applications
The versatility of naphthalene diimides (NDIs), related to this compound, in various fields such as supramolecular chemistry, sensors, and medicinal applications has been extensively reviewed. This underscores the broad applicability of this compound and its derivatives in multiple scientific domains (Kobaisi et al., 2016).
Pharmaceutical Interactions and Environmental Fate
The interaction of pharmaceuticals like naproxen with this compound derivatives and their environmental fate has been a subject of interest. Studies have shown how such compounds behave in different environmental conditions, impacting agricultural soils and water resources (Topp et al., 2008).
Wastewater Treatment and Pollution Control
This compound compounds have been studied for their role in treating wastewater containing carcinogens like naphthylamine. Research in this area focuses on advanced oxidation processes and catalysis, highlighting this compound's role in environmental remediation and pollution control (Chen et al., 2012).
特性
IUPAC Name |
2-naphthalen-1-ylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPPWGDNNZTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058002 | |
| Record name | Naphthylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1786-03-4 | |
| Record name | 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Indandione, 2-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthylin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)





![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)

